molecular formula C12H10O2S B1309046 3-(Thiophen-2-ylmethoxy)-benzaldehyde CAS No. 878433-08-0

3-(Thiophen-2-ylmethoxy)-benzaldehyde

Cat. No.: B1309046
CAS No.: 878433-08-0
M. Wt: 218.27 g/mol
InChI Key: WPEZXXPEJWPGLZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiophen-2-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the benzaldehyde and thiophene functionalities allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-ylmethoxy)-benzaldehyde typically involves the following steps:

    Formation of Thiophen-2-ylmethanol: This can be achieved by the reduction of thiophen-2-ylmethanol using a reducing agent such as lithium aluminum hydride.

    Etherification: The thiophen-2-ylmethanol is then reacted with benzaldehyde in the presence of a base like potassium carbonate and a phase transfer catalyst to form the desired ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-ylmethoxy)-benzaldehyde can undergo various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: 3-(Thiophen-2-ylmethoxy)-benzoic acid.

    Reduction: 3-(Thiophen-2-ylmethoxy)-benzyl alcohol.

    Substitution: 5-Bromo-3-(thiophen-2-ylmethoxy)-benzaldehyde.

Scientific Research Applications

3-(Thiophen-2-ylmethoxy)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways involving thiophene derivatives.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Biological Studies: It can be used in studies investigating the biological activity of thiophene-containing compounds, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-ylmethoxy)-benzaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-ylmethanol: Lacks the benzaldehyde moiety but shares the thiophene functionality.

    Benzaldehyde: Lacks the thiophene moiety but shares the aldehyde functionality.

    3-(Thiophen-2-yl)-benzaldehyde: Similar structure but without the methoxy linkage.

Uniqueness

3-(Thiophen-2-ylmethoxy)-benzaldehyde is unique due to the presence of both the thiophene and benzaldehyde functionalities, which confer a combination of electronic properties and reactivity that is not found in the individual components. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific fields.

Properties

IUPAC Name

3-(thiophen-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-8-10-3-1-4-11(7-10)14-9-12-5-2-6-15-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEZXXPEJWPGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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